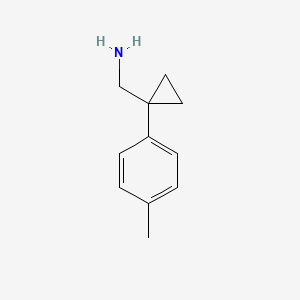

1-(4-Methylphenyl)cyclopropanemethanamine

Description

1-(4-Methylphenyl)cyclopropanemethanamine (CAS: 771582-87-7) is a cyclopropane-containing amine derivative with the molecular formula C₁₁H₁₅N and a molar mass of 161.24 g/mol . Its structure features a cyclopropane ring bonded to a 4-methylphenyl group and a methanamine moiety. The compound is classified as an irritant (Xi hazard symbol) and requires storage at 2–8°C to maintain stability . It is a precursor or intermediate in medicinal chemistry and materials science due to its rigid cyclopropane core and aromatic substituent.

Properties

IUPAC Name |

[1-(4-methylphenyl)cyclopropyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-9-2-4-10(5-3-9)11(8-12)6-7-11/h2-5H,6-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMULNYCSMVQQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)cyclopropanemethanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of p-tolylmagnesium bromide with cyclopropylcarboxaldehyde to form the corresponding alcohol, which is then converted to the amine via reductive amination using reagents such as sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)cyclopropanemethanamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-(4-Methylphenyl)cyclopropanemethanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Methylphenyl)cyclopropanemethanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogs with Halogen-Substituted Phenyl Groups

1-(4-Chlorophenyl)cyclopropanemethanamine

- Formula : C₁₀H₁₂ClN (as per ) or C₁₁H₁₂ClN (as per )

- Molar Mass : ~181.55 g/mol (C₁₀H₁₂ClN) or ~205.67 g/mol (C₁₁H₁₂ClN)

- Key Differences: Replaces the methyl group with a chlorine atom.

- Safety : Classified as an irritant (Xi) with risk code 36 (irritating to eyes) .

1-[4-(Trifluoromethyl)phenyl]cyclopropanemethanamine

- Formula : C₁₁H₁₂F₃N

- Molar Mass : 215.21 g/mol

- Key Differences : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing lipophilicity and metabolic stability compared to the methyl group. This substitution is common in drug design to improve bioavailability .

Analogs with Oxygen-Containing Substituents

1-(4-Methoxyphenyl)cyclopropanamine

- Formula: C₁₀H₁₃NO

- Molar Mass : 163.22 g/mol

- Key Differences : The methoxy (-OCH₃) group is electron-donating, increasing solubility in polar solvents and enabling hydrogen bonding. This may influence pharmacokinetic properties compared to the methyl analog .

Cyclopentane-Based Analogs

1-(4-Chlorophenyl)cyclopentylmethanamine

- Formula : C₁₂H₁₆ClN

- Molar Mass : 209.72 g/mol

- Key Differences: Replaces the cyclopropane ring with a cyclopentane ring.

1-Phenylcyclopentanemethanamine

- Formula : C₁₂H₁₅N

- Molar Mass : 173.25 g/mol

- Key Differences : Lacks substituents on the phenyl ring, simplifying the structure. This compound serves as a baseline for studying the impact of para-substituents on physicochemical properties .

Comparison of Key Properties

Impact of Substituents and Ring Size

- Electronic Effects :

- Steric and Conformational Effects: Cyclopropane’s rigidity restricts rotational freedom, favoring specific molecular orientations in crystal packing or protein binding .

Biological Activity

1-(4-Methylphenyl)cyclopropanemethanamine, also known by its CAS number 771582-87-7, is an organic compound characterized by a cyclopropyl group attached to a p-tolyl substituent. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

- Chemical Formula : CHN

- Molecular Weight : 189.25 g/mol

- Structure : The compound features a cyclopropane ring bonded to a methylamine moiety with a para-methylphenyl (p-tolyl) group, which influences its chemical reactivity and biological interactions.

This compound's biological activity is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The unique cyclopropyl structure may introduce steric strain, enhancing its reactivity and selectivity towards specific biological pathways. Preliminary studies indicate that it may function as a modulator of neurotransmitter systems, potentially influencing mood and anxiety-related behaviors.

Pharmacological Investigations

Research has highlighted several pharmacological properties of this compound:

- Anxiolytic Effects : In rodent models, compounds structurally related to this compound have demonstrated anxiolytic-like activity, particularly in stress-induced anxiety paradigms. For instance, studies involving related compounds showed efficacy in reducing anxiety behaviors comparable to established anxiolytics like diazepam .

- Antidepressant Activity : Similar derivatives have also exhibited antidepressant-like effects in forced swimming tests and chronic mild stress models, suggesting potential utility in treating mood disorders .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Phenylcyclopropylmethylamine | Cyclopropane with phenyl | Anxiolytic effects |

| Cyclopropylmethylamine | Cyclopropane without aromatic | Limited biological activity |

| 1-(3-Fluoro-4-methylphenyl)ethylamine | Fluorinated derivative | Enhanced receptor binding |

These comparisons illustrate how structural modifications can significantly impact biological activity.

Recent Research Highlights

- A study evaluated the effects of related compounds on anxiety and depression models, revealing that certain structural analogs showed significant reductions in anxiety-like behavior under stress conditions .

- Another investigation focused on the interaction of these compounds with the corticotrophin-releasing factor (CRF) receptor, suggesting that they may modulate stress responses through this pathway .

Clinical Implications

The potential therapeutic applications of this compound are promising, particularly in the context of anxiety and mood disorders. Ongoing research aims to elucidate its pharmacokinetic properties and safety profiles through clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.